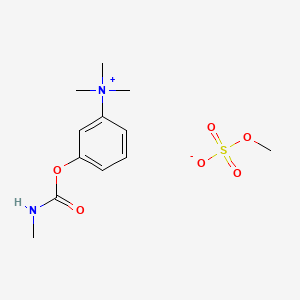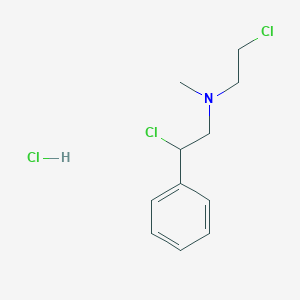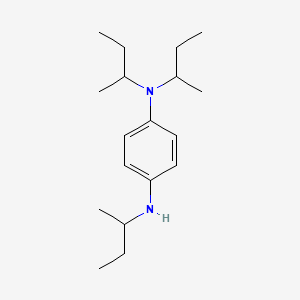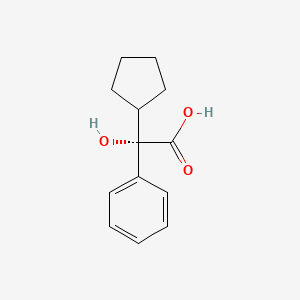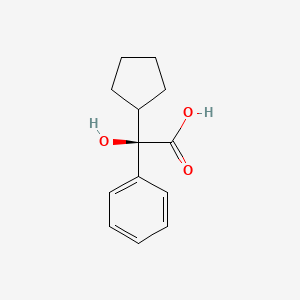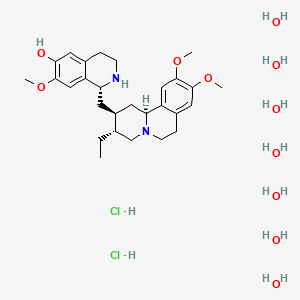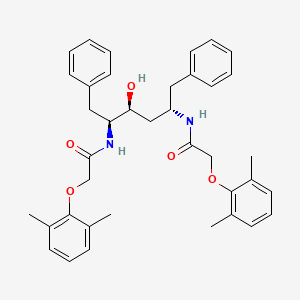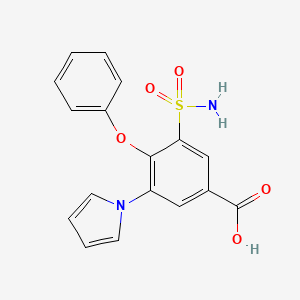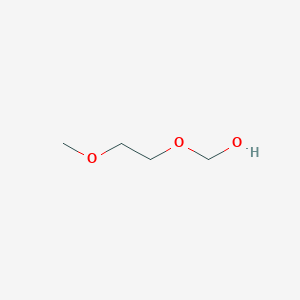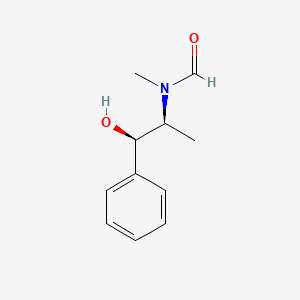
7-Chloroethyl-8-benzyltheophylline
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Hypotensive Agent and Structure-Activity Relationships
- 7-Chloroethyl-8-benzyltheophylline, analogous to the adrenergic-blocking agent Priscoline, showed potential as a hypotensive agent. Its synthesis and related compounds were studied to understand the correlation between its structure and hypotensive activity (Hager, Krantz, & Harmon, 1953).
Antitumor Activity
- The compound demonstrated antitumor properties through its synthesis and chemistry. It was found to be active against leukemia, suggesting its potential as a prodrug modification for cancer treatment (Stevens et al., 1984).
Cytotoxic Alkylating Agents
- Synthesis of novel prodrugs related to 7-Chloroethyl-8-benzyltheophylline revealed its utility as anticancer agents. These prodrugs were designed to convert to potent nitrogen alkylating agents at tumor sites (Springer et al., 1990).
Antibacterial Properties
- The compound's derivatives showed promising antibacterial activity against various bacterial strains, indicating its potential in developing new antibacterial agents (Al-Hiari et al., 2007).
Antibody-Directed Enzyme Prodrug Therapy (ADEPT)
- In the context of ADEPT, the prodrugs of this compound showed significant activity, being activated to cytotoxic agents at tumor sites, highlighting its relevance in targeted cancer therapy (Springer et al., 1991).
Diuretic Applications
- Some derivatives of 7-Chloroethyl-8-benzyltheophylline displayed diuretic activity, suggesting their potential use in treating conditions requiring diuresis (Dolman et al., 1964).
Vasodepressor Applications
- Structural analogs of 7-Chloroethyl-8-benzyltheophylline were synthesized to study their potential as vasodepressors, useful in lowering blood pressure (Hager et al., 1954).
Vesicant Vapor Penetration Studies
- The compound's derivatives were studied for their penetration rates in human skin, providing insights into their potential therapeutic or harmful effects (Nagy et al., 1946).
Mecanismo De Acción
Target of Action
7-Chloroethyl-8-benzyltheophylline is a derivative of 8-benzyl-xanthine . Xanthines are known to act on various targets, including phosphodiesterases, adenosine receptors, and histone deacetylases.
Mode of Action
Given its structural similarity to other xanthine derivatives, it may share similar mechanisms, such as inhibition of phosphodiesterases leading to increased camp levels, antagonism of adenosine receptors, or inhibition of histone deacetylases .
Biochemical Pathways
Based on the known actions of similar xanthine derivatives, it may influence pathways involving camp, adenosine receptors, and histone acetylation .
Result of Action
Based on the known actions of similar xanthine derivatives, it may lead to increased camp levels, antagonism of adenosine receptors, or changes in histone acetylation .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
8-benzyl-7-(2-chloroethyl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2/c1-19-14-13(15(22)20(2)16(19)23)21(9-8-17)12(18-14)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHFDMUXIZIWJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CC3=CC=CC=C3)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20231359 | |
| Record name | 7-Chloroethyl-8-benzyltheophylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroethyl-8-benzyltheophylline | |
CAS RN |
81781-90-0 | |
| Record name | 7-Chloroethyl-8-benzyltheophylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081781900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloroethyl-8-benzyltheophylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



